Cas no 403726-41-0 (4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide)

4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- 4-amino-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]-2-thioxo-
- SMR000109386
- Z57221286
- HMS2168J12
- CHEMBL1428682
- SR-01000560947-1
- 403726-41-0
- MLS000113488
- 4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-N-(oxolan-2-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
- AKOS016292480
- Oprea1_557050
- SR-01000560947
- 4-AMINO-3-PHENYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
- HMS3317D07
- AKOS000347741
- EU-0028014
- F1260-1500
-
- インチ: 1S/C15H17N3O2S2/c16-13-12(14(19)17-9-11-7-4-8-20-11)22-15(21)18(13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,16H2,(H,17,19)
- InChIKey: HIZMHZJVBVKXFK-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NCC2CCCO2)=O)=C(N)N(C2=CC=CC=C2)C1=S
計算された属性
- せいみつぶんしりょう: 335.07621914g/mol
- どういたいしつりょう: 335.07621914g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 125Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.56±0.20(Predicted)
4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1260-1500-20μmol |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-1mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-50mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-2μmol |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-30mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-5mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-15mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-5μmol |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-10mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-2mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamideに関する追加情報
4-Amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS No. 403726-41-0)
The compound 4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, identified by the CAS registry number 403726-41-0, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this molecule includes a thiazole ring system with substituents such as an amino group, a phenyl group, and a carboxamide moiety. The presence of these functional groups makes it a versatile compound with applications in drug design, material science, and catalysis.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, the sulfanylidene group in this compound has been shown to enhance the stability and bioavailability of drugs. Additionally, the phenyl substituent contributes to the aromaticity and hydrophobicity of the molecule, which are crucial properties for drug-receptor interactions. The carboxamide group further enhances the molecule's solubility and ability to form hydrogen bonds, making it an attractive candidate for drug delivery systems.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and cyclization. Researchers have optimized these steps to achieve high yields and purity levels. For example, the formation of the thiazole ring is often carried out under mild conditions using sulfur-containing reagents. The introduction of the amino and oxolan groups requires precise control over reaction conditions to ensure selective substitution.
In terms of applications, this compound has shown promise in the development of anti-inflammatory agents due to its ability to inhibit cyclooxygenase enzymes. Furthermore, its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Recent advancements in computational chemistry have allowed researchers to predict the electronic structure and reactivity of this compound with high accuracy, facilitating its integration into advanced materials.
The study of this compound also contributes to our understanding of sulfur-containing heterocycles in organic synthesis. Its structure provides insights into how different functional groups can be combined to create molecules with tailored properties. This knowledge is invaluable for designing new drugs and materials with improved performance.
In conclusion, 4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS No. 403726-41
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